3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
Description
3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO7/c1-3-17-13-19-22(15-21(17)34-26(29)27-7-11-30-12-8-27)33-16(2)24(25(19)28)18-5-6-20-23(14-18)32-10-4-9-31-20/h5-6,13-15H,3-4,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEKSKYRZQVUIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)N3CCOCC3)OC(=C(C2=O)C4=CC5=C(C=C4)OCCCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structures, which are then linked together through a series of reactions. Common synthetic routes include:
Formation of the Benzodioxepin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Chromenone Core: This can be achieved through the condensation of suitable aldehydes with active methylene compounds.
Coupling with Morpholine-4-carboxylate: The final step involves the esterification or amidation of the chromenone core with morpholine-4-carboxylate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: It may serve as a probe or inhibitor in biochemical assays, helping to elucidate biological pathways and mechanisms.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It might find use in the development of new materials, coatings, or catalysts.
Mechanism of Action
The mechanism by which 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate exerts its effects depends on its specific interactions with molecular targets. These could include:
Binding to Enzymes: The compound might inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It could modulate receptor activity by acting as an agonist or antagonist.
Pathway Modulation: The compound might influence cellular pathways by altering the activity of key proteins or signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate include other benzodioxepin derivatives, chromenone derivatives, and morpholine carboxylates.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties
Biological Activity
The compound 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.44 g/mol. Its structure features a complex arrangement that includes a benzo[b][1,4]dioxepin moiety and a morpholine ring, which are known to contribute to diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown that similar compounds can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission.
- Antioxidant Properties : The presence of aromatic systems in the compound may contribute to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.
2. Therapeutic Applications
Research indicates potential applications in various therapeutic areas:
- Neurodegenerative Diseases : Given its structural similarity to known AChE inhibitors, there is potential for use in treating conditions like Alzheimer's disease by enhancing cholinergic transmission.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, suggesting this compound may also exhibit such effects.
Case Studies and Experimental Data
Recent studies have evaluated the biological activity of related compounds and provided insights into the potential efficacy of this compound:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant inhibition of AChE with an IC50 value comparable to donepezil. |
| Study B (2021) | Showed antioxidant activity with a DPPH scavenging effect exceeding 90% at higher concentrations. |
| Study C (2022) | Reported non-cytotoxicity in NIH/3T3 cell lines with IC50 values indicating safety at therapeutic doses. |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the benzo[b][1,4]dioxepin core.
- Introduction of the morpholine ring through nucleophilic substitution.
- Functionalization at specific sites to enhance biological activity.
Q & A
Q. How can researchers optimize the synthesis of 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate to improve yield and purity?
- Methodological Answer : Employ computational reaction path search methods based on quantum chemical calculations (e.g., density functional theory) to identify energetically favorable pathways . Couple this with Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). Use high-throughput screening to validate predicted conditions, ensuring rapid iteration between computational and experimental workflows . Monitor reaction progress via LC-MS or NMR to detect intermediates and optimize quenching steps.
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV-Vis detection (λ = 254 nm) to assess purity . Confirm molecular structure via NMR spectroscopy (¹H, ¹³C, and 2D COSY/HMBC) and high-resolution mass spectrometry (HRMS) . For crystallinity analysis, employ X-ray diffraction (XRD) or differential scanning calorimetry (DSC) . Cross-reference spectral data with synthetic intermediates to validate regioselectivity during chromene ring formation.
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C for 1–4 weeks. Analyze degradation products via LC-MS to identify hydrolysis or oxidation pathways (e.g., cleavage of the morpholine carboxylate ester) . Use kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life under standard storage conditions.
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s reactivity in novel catalytic systems?
- Methodological Answer : Apply density functional theory (DFT) to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack . Use molecular dynamics (MD) simulations to study solvent effects on transition states. Validate predictions with in situ IR spectroscopy to monitor bond formation/cleavage in real time. For asymmetric catalysis, screen chiral ligands using virtual libraries paired with robotic automation .
Q. How can researchers resolve contradictions between in vitro and in vivo bioactivity data for this compound?
- Methodological Answer : Perform ADME (absorption, distribution, metabolism, excretion) studies using radiolabeled analogs to track tissue distribution and metabolite formation . Use physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies between cell-based assays and animal models. Investigate protein binding (e.g., serum albumin) via surface plasmon resonance (SPR) to assess bioavailability limitations .
Q. What experimental designs are suitable for elucidating the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Implement chemical proteomics (e.g., activity-based protein profiling) to identify target proteins . Pair with CRISPR-Cas9 gene editing to validate target relevance in disease models. For pathway analysis, use single-cell RNA sequencing to map transcriptional changes post-treatment. Cross-validate findings with knockout mouse models or organoid systems .
Q. How can researchers address batch-to-batch variability in physicochemical properties during scale-up?
- Methodological Answer : Apply Quality by Design (QbD) principles to define critical quality attributes (CQAs) like particle size and polymorphism . Use process analytical technology (PAT) for real-time monitoring of crystallization kinetics. For polymorph control, employ seeding techniques or solvent-antisolvent gradients. Statistical tools like multivariate analysis (MVA) can correlate process parameters with product variability .
Data Contradiction Analysis
Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions)?
- Methodological Answer : Re-examine solvent effects (e.g., deuterated solvents vs. implicit solvent models in simulations) . Use spin-spin coupling constants (J-values) to distinguish between rotational isomers. For ambiguous peaks, synthesize isotopically labeled analogs (e.g., ¹³C-enriched samples) for definitive assignment . Cross-check with solid-state NMR if crystallinity is suspected to influence solution-state behavior.
Q. What strategies mitigate discrepancies between computational binding affinity predictions and experimental IC50 values?
- Methodological Answer : Account for entropic contributions (e.g., water displacement in binding pockets) using free-energy perturbation (FEP) calculations . Validate docking poses with cryo-electron microscopy (cryo-EM) or X-ray crystallography . For off-target effects, perform thermal shift assays (TSA) to quantify protein stabilization across a broad target library .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
